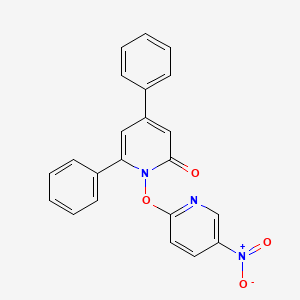
1-(5-Nitro-2-pyridyloxy)-4,6-diphenyl-2-pyridone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Nitro-2-pyridyloxy)-4,6-diphenyl-2-pyridone is a complex organic compound characterized by its unique structure, which includes a nitro group attached to a pyridine ring, linked to a diphenyl-pyridone moiety
Preparation Methods
The synthesis of 1-(5-Nitro-2-pyridyloxy)-4,6-diphenyl-2-pyridone typically involves multiple steps, starting with the preparation of the nitro-pyridine derivative. The nitro group is introduced via nitration of the pyridine ring, followed by the formation of the pyridyloxy linkage through nucleophilic substitution reactions. The final step involves the coupling of the pyridyloxy intermediate with the diphenyl-pyridone moiety under specific reaction conditions, such as the use of a base and a suitable solvent .
Chemical Reactions Analysis
1-(5-Nitro-2-pyridyloxy)-4,6-diphenyl-2-pyridone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions, using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the positions adjacent to the nitro group.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-(5-Nitro-2-pyridyloxy)-4,6-diphenyl-2-pyridone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have shown potential as inhibitors of certain enzymes, making them useful in biochemical studies.
Mechanism of Action
The mechanism of action of 1-(5-Nitro-2-pyridyloxy)-4,6-diphenyl-2-pyridone involves its interaction with molecular targets, such as enzymes and receptors. The nitro group plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can inhibit the activity of enzymes or alter the function of receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(5-Nitro-2-pyridyloxy)-4,6-diphenyl-2-pyridone can be compared with other nitro-pyridine derivatives and diphenyl-pyridone compounds. Similar compounds include:
2-(5-Nitro-2-pyridyloxy)ethanol: This compound shares the nitro-pyridine moiety but has different functional groups, leading to distinct chemical and biological properties.
1-Boc-4-(5-nitro-2-pyridyl)piperazine: This compound also contains a nitro-pyridine group but is linked to a piperazine ring, resulting in different reactivity and applications.
Properties
Molecular Formula |
C22H15N3O4 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
1-(5-nitropyridin-2-yl)oxy-4,6-diphenylpyridin-2-one |
InChI |
InChI=1S/C22H15N3O4/c26-22-14-18(16-7-3-1-4-8-16)13-20(17-9-5-2-6-10-17)24(22)29-21-12-11-19(15-23-21)25(27)28/h1-15H |
InChI Key |
QSPGJLSCCSDJQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C(=C2)C3=CC=CC=C3)OC4=NC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,7a-Dihydrotriazolo[4,5-d]pyrimidin-5-one](/img/structure/B13763543.png)


![2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13763556.png)

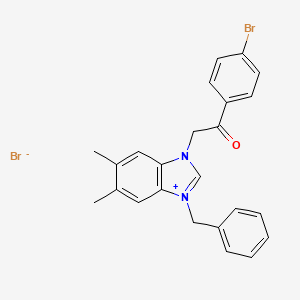

![4,6-Dimethoxyfuro[2,3-b]quinolin-7(9h)-one](/img/structure/B13763607.png)
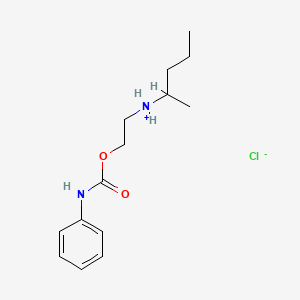
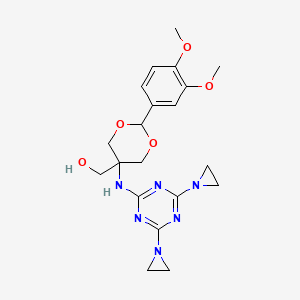
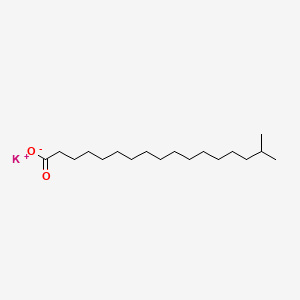

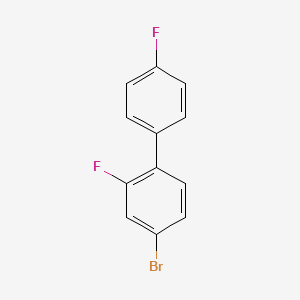
![6-Methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13763627.png)
